molecular formula C22H23N3O3 B11030085 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide

Cat. No.: B11030085
M. Wt: 377.4 g/mol
InChI Key: XCHOUKKRBBOHKX-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indenyl-imidazole derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indenyl Intermediate: Starting with a suitable precursor, such as 5,6-dimethoxyindanone, the indenyl intermediate can be synthesized through a series of reactions including reduction and cyclization.

    Imidazole Derivatization: The phenyl-imidazole moiety can be synthesized separately through the condensation of aniline with glyoxal, followed by cyclization.

    Coupling Reaction: The final step involves coupling the indenyl intermediate with the imidazole derivative using reagents like acyl chlorides or anhydrides under specific conditions (e.g., presence of a base, appropriate solvent, and temperature control).

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques like continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the indenyl or imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer or neurological disorders.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

    Pathways: Modulation of biochemical pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methyl-1H-imidazol-1-yl)acetamide
  • N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-ethyl-1H-imidazol-1-yl)acetamide

Uniqueness

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide is unique due to its specific structural features, such as the presence of both indenyl and phenyl-imidazole moieties. This combination may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-phenylimidazol-1-yl)acetamide

InChI

InChI=1S/C22H23N3O3/c1-27-20-10-16-8-9-18(17(16)11-21(20)28-2)24-22(26)13-25-12-19(23-14-25)15-6-4-3-5-7-15/h3-7,10-12,14,18H,8-9,13H2,1-2H3,(H,24,26)

InChI Key

XCHOUKKRBBOHKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)NC(=O)CN3C=C(N=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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